2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine
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Overview
Description
2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is an organic compound that features a piperidine ring substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,4-difluoropiperidine with appropriate aniline derivatives under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1-methylpiperidine
- 4,4-Difluoropiperidine hydrochloride
- N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine
Uniqueness
2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms can enhance its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H13F3N2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-5-fluoroaniline |
InChI |
InChI=1S/C11H13F3N2/c12-8-1-2-10(9(15)7-8)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,15H2 |
InChI Key |
ISELQRNFCGRPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
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